Proteasome-IN-1

Descripción general

Descripción

GENZ-29155 es un fármaco de molécula pequeña desarrollado inicialmente por Sanofi. Funciona como un inhibidor del factor de necrosis tumoral alfa, dirigido a la vía del factor de necrosis tumoral alfa. Este compuesto se investigó principalmente por sus posibles aplicaciones terapéuticas en enfermedades del sistema inmunitario, enfermedades del sistema nervioso y otras afecciones relacionadas .

Métodos De Preparación

La ruta sintética para GENZ-29155 involucra múltiples pasos, incluida la formación de derivados de bencenacetamida. Los pasos clave en la síntesis incluyen la reacción de bencenacetamida con varios reactivos para introducir grupos funcionales como ciano e imidazolil. Las condiciones de reacción generalmente implican el uso de solventes orgánicos y catalizadores para facilitar la formación del producto deseado .

Los métodos de producción industrial para GENZ-29155 probablemente involucrarían la ampliación del proceso de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del solvente, para garantizar un alto rendimiento y pureza del producto final. Además, se emplearían técnicas de purificación como la cristalización y la cromatografía para aislar y purificar GENZ-29155 .

Análisis De Reacciones Químicas

GENZ-29155 se somete a varias reacciones químicas, que incluyen:

Reducción: Esta reacción implica la eliminación de átomos de oxígeno o la adición de átomos de hidrógeno, típicamente usando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo usando reactivos como halógenos o nucleófilos.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen solventes orgánicos, catalizadores y condiciones específicas de temperatura y presión. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados .

Aplicaciones Científicas De Investigación

Química: Sirve como un compuesto modelo para estudiar la vía del factor de necrosis tumoral alfa y su inhibición.

Biología: Se utiliza en la investigación para comprender el papel del factor de necrosis tumoral alfa en la regulación del sistema inmunitario y la inflamación.

Medicina: GENZ-29155 se ha explorado por sus posibles aplicaciones terapéuticas en el tratamiento de enfermedades inmunomediadas como la esclerosis múltiple y el rechazo de trasplantes.

Industria: Los efectos inhibitorios del compuesto sobre el factor de necrosis tumoral alfa lo convierten en un candidato para el desarrollo de nuevos fármacos dirigidos a enfermedades del sistema inmunitario

Mecanismo De Acción

GENZ-29155 ejerce sus efectos inhibiendo la vía del factor de necrosis tumoral alfa. El factor de necrosis tumoral alfa es una citocina involucrada en la inflamación sistémica y forma parte de la respuesta inmunitaria del cuerpo. Al inhibir esta vía, GENZ-29155 reduce la inflamación y modula la respuesta inmunitaria. Los objetivos moleculares de GENZ-29155 incluyen los receptores del factor de necrosis tumoral alfa, que están involucrados en las vías de señalización que conducen a la inflamación .

Comparación Con Compuestos Similares

GENZ-29155 es único en su inhibición específica de la vía del factor de necrosis tumoral alfa. Compuestos similares incluyen otros inhibidores del factor de necrosis tumoral alfa como infliximab, adalimumab y etanercept. Estos compuestos también se dirigen a la vía del factor de necrosis tumoral alfa, pero pueden diferir en su estructura molecular, afinidad de unión y aplicaciones terapéuticas.

Propiedades

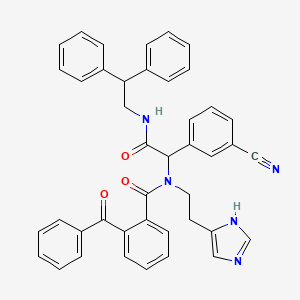

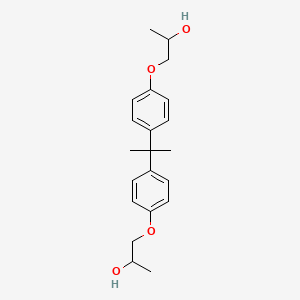

IUPAC Name |

2-benzoyl-N-[1-(3-cyanophenyl)-2-(2,2-diphenylethylamino)-2-oxoethyl]-N-[2-(1H-imidazol-5-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H35N5O3/c43-26-30-13-12-20-34(25-30)39(41(49)45-28-38(31-14-4-1-5-15-31)32-16-6-2-7-17-32)47(24-23-35-27-44-29-46-35)42(50)37-22-11-10-21-36(37)40(48)33-18-8-3-9-19-33/h1-22,25,27,29,38-39H,23-24,28H2,(H,44,46)(H,45,49) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFIICGPZOOCILL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNC(=O)C(C2=CC=CC(=C2)C#N)N(CCC3=CN=CN3)C(=O)C4=CC=CC=C4C(=O)C5=CC=CC=C5)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H35N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

657.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374080-21-4 | |

| Record name | GENZ-29155 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0374080214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GENZ-29155 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5OYG23097S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Proteasome Inhibitor 1 (PSI or Proteasome Inhibitor I) and what is its mechanism of action?

A1: Proteasome Inhibitor 1 (commonly abbreviated as PSI or Proteasome Inhibitor I) is a peptide aldehyde that acts as a potent, reversible, and cell-permeable inhibitor of the chymotrypsin-like activity of the proteasome. [] The proteasome is a crucial cellular complex responsible for degrading damaged or unnecessary proteins tagged with ubiquitin. [] By inhibiting the proteasome, PSI disrupts the tightly regulated process of protein degradation, leading to the accumulation of specific proteins and ultimately impacting various cellular processes, including cell cycle progression, signal transduction, and apoptosis. []

Q2: What is the role of the ubiquitin-proteasome system (UPS) in the cell, and how does PSI interfere with this system?

A2: The ubiquitin-proteasome system (UPS) is the primary pathway for controlled protein degradation in eukaryotic cells. [, ] It plays a vital role in maintaining cellular homeostasis by regulating protein turnover, removing misfolded or damaged proteins, and controlling the levels of key regulatory proteins involved in various cellular processes. [, , ] PSI directly targets the proteasome, a multi-catalytic protease complex that constitutes the degradation machinery within the UPS. By blocking the proteasome's chymotrypsin-like activity, PSI prevents the degradation of proteins tagged for destruction by ubiquitin, leading to the build-up of these proteins within the cell and disrupting critical cellular functions. [, ]

Q3: What makes PSI a valuable tool in scientific research?

A3: PSI's ability to selectively inhibit the proteasome makes it a valuable tool for investigating:

- Protein degradation pathways: By observing the accumulation of specific proteins upon PSI treatment, researchers can gain insights into the role of the proteasome in different degradation pathways and identify novel substrates of the proteasome. []

- Cellular processes regulated by protein degradation: PSI's impact on cell cycle progression, signal transduction, and apoptosis allows researchers to study how protein degradation regulates these critical cellular functions. []

Q4: Which specific proteasome subunit is targeted by PSI?

A4: PSI primarily targets the β5 catalytic subunit of the 20S proteasome, which houses the chymotrypsin-like activity. [] This selectivity for the chymotrypsin-like activity distinguishes PSI from other proteasome inhibitors with broader inhibitory profiles.

Q5: Are there any limitations or challenges associated with the use of PSI in research or therapeutic development?

A5: Yes, some limitations and challenges are associated with PSI:

- Specificity: While considered a selective proteasome inhibitor, PSI might also affect other cellular targets, potentially leading to off-target effects. [] Therefore, careful experimental design and controls are crucial when interpreting results from PSI-based studies.

- Delivery and Formulation: Optimizing PSI's delivery to specific tissues or cells and formulating it for improved stability and bioavailability remain challenges for its potential therapeutic development. [, ]

- Long-Term Effects: Data on the long-term effects of PSI exposure are limited, and further research is needed to assess potential toxicity and safety concerns. []

Q6: What is the significance of studying the effects of PSI on specific proteins like p53 and ISG15?

A6: Studying PSI's effects on proteins like p53 and ISG15 provides valuable insights into:

- Regulation of Protein Stability: Both p53, a tumor suppressor protein, and ISG15, an interferon-stimulated gene product, are regulated by the ubiquitin-proteasome pathway. [, ] PSI's impact on their levels helps researchers understand the mechanisms controlling their stability and how their dysregulation contributes to diseases like cancer.

- Interplay between Different Degradation Pathways: The degradation of both p53 and ISG15 can occur through ubiquitin-dependent and ubiquitin-independent mechanisms involving the proteasome. [, ] Studying PSI's effects helps decipher the interplay between these different degradation pathways.

Q7: What is the role of the 19S regulatory particle of the proteasome in the degradation of proteins like Fra-1?

A8: The 19S regulatory particle, a component of the 26S proteasome, plays a critical role in recognizing ubiquitinated proteins, unfolding them, and facilitating their entry into the 20S core particle for degradation. [, ] Interestingly, research has shown that the TBP-1 subunit of the 19S particle can directly interact with the Fra-1 transcription factor, contributing to its degradation even in the absence of ubiquitination. [] This finding suggests a novel mechanism for regulating Fra-1 levels, independent of the canonical ubiquitination pathway.

Q8: How does the study of PSI contribute to our understanding of the role of the proteasome in diseases like cancer?

A8: The study of PSI in the context of cancer is crucial due to the following reasons:

- Proteasome Inhibition as a Therapeutic Strategy: The proteasome's role in regulating cell cycle progression and apoptosis makes it an attractive target for anticancer therapies. [, , ] PSI, by inhibiting the proteasome, can induce apoptosis in cancer cells and sensitize them to other chemotherapeutic agents. [, ]

- Understanding Resistance Mechanisms: Studying how cancer cells develop resistance to PSI and other proteasome inhibitors provides valuable insights into the mechanisms of drug resistance and can aid in developing more effective therapeutic strategies. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-4,5-dihydro-7H-thieno[2,3-c]thiopyran-3-carbonitrile](/img/structure/B3424821.png)

![2,7-Naphthalenedisulfonic acid, 4-amino-3-[2-[4'-[2-(2,4-diaminophenyl)diazenyl]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]diazenyl]-5-hydroxy-6-(2-phenyldiazenyl)-, sodium salt (1:2)](/img/new.no-structure.jpg)